molecular formula C8H17ClN3OP B6219765 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride CAS No. 2751619-88-0

3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

Cat. No.: B6219765
CAS No.: 2751619-88-0
M. Wt: 237.7
InChI Key:
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Description

3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17ClN3OP and a molecular weight of 237.67 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a dimethylphosphoryl group and a propan-1-amine chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(dimethylphosphoryl)-1H-pyrazole with 3-chloropropan-1-amine under controlled conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles like hydroxide or alkoxide ions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and pyrazole derivatives.

Scientific Research Applications

3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound can inhibit or activate the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can be compared with other similar compounds, such as:

    3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine: The free base form of the compound without the hydrochloride salt.

    4-(dimethylphosphoryl)-1H-pyrazole: A simpler compound lacking the propan-1-amine chain.

    3-chloropropan-1-amine: A precursor used in the synthesis of the target compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole ring and the dimethylphosphoryl group, which confer distinct chemical and biological properties .

Properties

CAS No.

2751619-88-0

Molecular Formula

C8H17ClN3OP

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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